molecular formula C6H12O3S B2722974 5-propyl-1,2lambda6-oxathiolane-2,2-dione CAS No. 4424-15-1

5-propyl-1,2lambda6-oxathiolane-2,2-dione

Cat. No.: B2722974
CAS No.: 4424-15-1
M. Wt: 164.22
InChI Key: NYKVBEXUNMMAOX-UHFFFAOYSA-N
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Description

5-propyl-1,2lambda6-oxathiolane-2,2-dione is an organosulfur compound belonging to the class of cyclic sulfonate esters known as sultones. This compound is characterized by its unique structure, which includes a five-membered ring containing sulfur and oxygen atoms. It is a colorless solid that melts readily and has significant applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-propyl-1,2lambda6-oxathiolane-2,2-dione can be synthesized through the acid-catalyzed reaction of allyl alcohol with sodium bisulfite. The reaction proceeds as follows:

  • Allyl alcohol reacts with sodium bisulfite in the presence of an acid catalyst.
  • The reaction mixture is heated to facilitate the formation of the cyclic sulfonate ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

5-propyl-1,2lambda6-oxathiolane-2,2-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound is susceptible to nucleophilic attack due to the presence of the sulfonate ester group. This reaction leads to the formation of 3-hydroxypropylsulfonic acid.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-hydroxypropylsulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-) or amines can be used under mild conditions.

    Hydrolysis: The reaction typically occurs in aqueous solutions at room temperature.

Major Products Formed

    3-Hydroxypropylsulfonic Acid: This is the primary product formed from the hydrolysis and nucleophilic substitution reactions of this compound.

Scientific Research Applications

5-propyl-1,2lambda6-oxathiolane-2,2-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of surfactants and other specialized chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used as an additive in lithium-ion batteries to enhance their performance by improving thermal stability and ionic conductivity.

Mechanism of Action

The mechanism of action of 5-propyl-1,2lambda6-oxathiolane-2,2-dione involves its ability to undergo nucleophilic substitution reactions. The sulfonate ester group is highly reactive and can be targeted by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various applications, including the synthesis of surfactants and battery additives.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propane sultone
  • 1,4-Butane sultone
  • Vinylene carbonate
  • Ethylene sulfite

Uniqueness

5-propyl-1,2lambda6-oxathiolane-2,2-dione is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and applications. For example, its use as an additive in lithium-ion batteries is particularly noteworthy due to its ability to enhance battery performance.

Properties

IUPAC Name

5-propyloxathiolane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-2-3-6-4-5-10(7,8)9-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKVBEXUNMMAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCS(=O)(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-15-1
Record name 5-propyl-1,2-oxathiolane-2,2-dioxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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